molecular formula C10H13ClN4 B3407805 1-(1-benzyl-1H-[1,2,3]-triazol-4-yl)methylamine hydrochloride CAS No. 852030-90-1

1-(1-benzyl-1H-[1,2,3]-triazol-4-yl)methylamine hydrochloride

Cat. No. B3407805
CAS RN: 852030-90-1
M. Wt: 224.69 g/mol
InChI Key: SMKLLBZKZJESRX-UHFFFAOYSA-N
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Description

1-(1-benzyl-1H-[1,2,3]-triazol-4-yl)methylamine hydrochloride is a chemical compound. It is related to 1-Benzyl-1H-benzo[d][1,2,3]triazole . The compound has a molecular weight of 209.25 . The compound is solid in physical form .


Synthesis Analysis

The synthesis of similar compounds, such as 1-benzyl-5-(phenylamino)methyl-1,2,3-triazoles, has been reported . These compounds were obtained in one step from reactions of methyl 1-benzyl-5-formyl-1H-1,2,3-triazole-4-carboxylate with anilines carrying different halogen atoms in the 2 and 4 positions . Another study reported the use of dimethyl 1-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate as a model substrate to develop a selective reduction .


Molecular Structure Analysis

The molecular structure of 1-(1-benzyl-1H-[1,2,3]-triazol-4-yl)methylamine hydrochloride is related to that of 1-Benzyl-1H-benzo[d][1,2,3]triazole . The InChI code for this compound is 1S/C13H11N3/c1-2-6-11(7-3-1)10-16-13-9-5-4-8-12(13)14-15-16/h1-9H,10H2 .


Chemical Reactions Analysis

Amines, such as 1-(1-benzyl-1H-[1,2,3]-triazol-4-yl)methylamine hydrochloride, have the ability to act as weak organic bases . They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions .


Physical And Chemical Properties Analysis

Amines, including 1-(1-benzyl-1H-[1,2,3]-triazol-4-yl)methylamine hydrochloride, have certain physical properties such as solubility and boiling points . The compound is solid in physical form . It is stored in a dry room at room temperature .

Safety and Hazards

The compound has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 .

Future Directions

The future directions for the study of 1-(1-benzyl-1H-[1,2,3]-triazol-4-yl)methylamine hydrochloride and similar compounds could involve the development of new synthesis methods , exploration of their potential applications in various fields , and further investigation of their physical and chemical properties .

properties

IUPAC Name

(1-benzyltriazol-4-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4.ClH/c11-6-10-8-14(13-12-10)7-9-4-2-1-3-5-9;/h1-5,8H,6-7,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMKLLBZKZJESRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(N=N2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Benzyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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